3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The 2-ethylphenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where the quinoline core reacts with 2-ethylphenylamine under basic conditions.
Esterification: The carboxylate groups can be introduced through esterification reactions using appropriate carboxylic acids and alcohols in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anti-cancer, anti-microbial, or anti-inflammatory agent due to the biological activity of quinoline derivatives.
Material Science: It can be used in the development of organic semiconductors or light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: The compound can serve as a probe to study biological pathways and molecular interactions involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known anti-malarial drug with a quinoline core.
Quinacrine: Another anti-malarial drug with a similar structure.
Uniqueness
3-Ethyl 6-methyl 4-[(2-ethylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives. The presence of the ethyl, methyl, and ethylphenylamino groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N2O4 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-O-ethyl 6-O-methyl 4-(2-ethylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-14-8-6-7-9-18(14)24-20-16-12-15(21(25)27-3)10-11-19(16)23-13-17(20)22(26)28-5-2/h6-13H,4-5H2,1-3H3,(H,23,24) |
InChI Key |
HTTOFYODKOQGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OC |
Origin of Product |
United States |
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